molecular formula C10H10N2O2S2 B2429469 N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide CAS No. 1207001-27-1

N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide

Cat. No.: B2429469
CAS No.: 1207001-27-1
M. Wt: 254.32
InChI Key: RJLKWOXDUVZJLR-UHFFFAOYSA-N
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Description

N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide is a compound that features a thiophene ring and a pyridine ring connected by a sulfonamide group Thiophene is a five-membered heteroaromatic compound containing sulfur, while pyridine is a six-membered heteroaromatic compound containing nitrogen

Mechanism of Action

Target of Action

N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides generally work by inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing the folic acid they need for growth and reproduction .

Biochemical Pathways

Sulfonamides, including this compound, affect the biochemical pathway of folic acid synthesis in bacteria . By inhibiting the enzyme dihydropteroate synthetase, they prevent the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . This results in a decrease in bacterial growth and reproduction .

Pharmacokinetics

Sulfonamides in general are well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis in bacteria by this compound leads to a decrease in bacterial growth and reproduction . This makes it effective in treating bacterial infections .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which can in turn affect its absorption and distribution . Additionally, the presence of other drugs can affect its metabolism and excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide typically involves the coupling of thiophene derivatives with pyridine sulfonamides. One common method is the reaction of thiophene-3-carboxaldehyde with pyridine-3-sulfonamide in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide is unique due to its combined structural features of both thiophene and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c13-16(14,10-2-1-4-11-7-10)12-6-9-3-5-15-8-9/h1-5,7-8,12H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLKWOXDUVZJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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